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Compound of Interest

Compound Name: Z-Pyr-OH

Cat. No.: B554350 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the chemical properties,

structure, and relevant biological context of N-Benzyloxycarbonyl-L-pyroglutamic acid,

commonly referred to as Z-Pyr-OH. This compound is a valuable building block in synthetic

organic chemistry, particularly in the fields of peptide synthesis and the development of novel

therapeutics.

Core Chemical Properties
Z-Pyr-OH is a white to off-white crystalline solid. Its key chemical and physical properties are

summarized in the table below for easy reference and comparison. There are some

discrepancies in the reported melting point, which may be attributable to different analytical

methods or sample purities.
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Property Value Source(s)

Synonyms

Cbz-L-pyroglutamic Acid, Z-L-

Pyroglutamic Acid, (S)-1-

(Benzyloxycarbonyl)-5-

oxopyrrolidine-2-carboxylic

acid

CAS Number 32159-21-0 [1]

Molecular Formula C₁₃H₁₃NO₅ [1]

Molecular Weight 263.25 g/mol [1]

Melting Point 128-130 °C [1]

139.0 - 143.0 °C

Boiling Point 525.4 ± 50.0 °C (Predicted) [1]

Density 1.408 ± 0.06 g/cm³ (Predicted) [1]

pKa 3.03 ± 0.20 (Predicted)

Optical Rotation
[α]²⁰/D = -34.0 to -37.0° (c=1,

MeOH)

Chemical Structure and Identifiers
The structure of Z-Pyr-OH features a pyroglutamic acid core, which is an L-proline derivative,

with a benzyloxycarbonyl (Z) protecting group attached to the nitrogen atom. This protecting

group is instrumental in peptide synthesis, preventing unwanted side reactions.
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Identifier String

IUPAC Name

(2S)-5-oxo-1-

(phenylmethoxycarbonyl)pyrrolidine-2-carboxylic

acid

SMILES
O=C(O)

[C@H]1NC(=O)CC1C(=O)OCC2=CC=CC=C2

InChI

InChI=1S/C13H13NO5/c15-11-7-6-

10(12(16)17)14(11)13(18)19-8-9-4-2-1-3-5-

9/h1-5,10H,6-8H2,(H,16,17)/t10-/m0/s1

InChIKey VHSFUGXCSGOKJX-JTQLQIEISA-N

Spectroscopic Properties
Detailed spectroscopic data for Z-Pyr-OH is not readily available in public databases. However,

the expected spectral characteristics can be inferred from its structure and comparison to its

parent compound, L-pyroglutamic acid.

Note: The following data is for the parent compound, L-Pyroglutamic Acid (CAS: 98-79-3), and

is provided for reference. The presence of the benzyloxycarbonyl group in Z-Pyr-OH would

introduce additional signals, particularly in the aromatic region of the NMR spectra and

corresponding vibrations in the IR spectrum.

¹H NMR Spectroscopy (Reference: L-Pyroglutamic Acid
in D₂O)
The proton NMR spectrum of L-pyroglutamic acid would show signals corresponding to the

protons on the pyrrolidone ring. The benzyloxycarbonyl group in Z-Pyr-OH would add a singlet

for the methylene protons (around 5.1 ppm) and multiplets for the aromatic protons of the

phenyl group (around 7.3 ppm).

¹³C NMR Spectroscopy (Reference: L-Pyroglutamic Acid)
The carbon NMR spectrum of L-pyroglutamic acid shows distinct peaks for the carbonyl

carbons and the carbons of the pyrrolidone ring[2]. For Z-Pyr-OH, additional resonances would
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be observed for the benzyloxycarbonyl group, including the methylene carbon and the aromatic

carbons.

IR Spectroscopy (Reference: L-Pyroglutamic Acid)
The IR spectrum of L-pyroglutamic acid exhibits characteristic absorption bands for the O-H

stretch of the carboxylic acid, the N-H stretch of the amide, and the C=O stretches of both the

amide and the carboxylic acid[3]. The spectrum of Z-Pyr-OH would additionally show bands

corresponding to the aromatic C-H stretching and the C=O stretching of the carbamate group.

Experimental Protocols
Synthesis of Z-Pyr-OH
A common method for the synthesis of Z-Pyr-OH involves the cyclization of N-

benzyloxycarbonyl-L-glutamic acid. A detailed experimental protocol is outlined below.
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Synthesis Workflow for Z-Pyr-OH

Step 1: Formation of Z-Glu-Anhydride

Step 2: Synthesis of Z-Pyr-OH

Z-Glu-OH in THF

Add DCC

Stir overnight

Filter off DCU

Concentrate solvent

Recrystallize from CHCl3/Et2O

Z-Glu-Anhydride

Z-Glu-Anhydride in THF/Et2O

Add DCHA in Et2O

Stir for 12h

Filter and wash with Et2O

Z-pGlu-OH·DCHA salt

Stir with 1M HCl and EtOAc

Separate organic phase

Wash with H2O

Dry over Na2SO4

Concentrate solvent

Recrystallize from EtOAc/petroleum ether

Z-Pyr-OH

Click to download full resolution via product page

Caption: Synthesis workflow for Z-Pyr-OH.
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Methodology:

Preparation of Z-Glu-Anhydride: N-benzyloxycarbonyl-L-glutamic acid (Z-Glu-OH) is

dissolved in tetrahydrofuran (THF). Dicyclohexylcarbodiimide (DCC) is added, and the

reaction mixture is stirred overnight. The resulting dicyclohexylurea (DCU) precipitate is

removed by filtration. The filtrate is concentrated, and the crude anhydride is recrystallized

from a mixture of chloroform and diethyl ether.

Cyclization to Z-Pyr-OH: The prepared Z-Glu-anhydride is dissolved in a mixture of THF and

diethyl ether. A solution of dicyclohexylamine (DCHA) in diethyl ether is added dropwise with

stirring. The mixture is stirred for 12 hours.

Isolation and Purification: The precipitated Z-pGlu-OH·DCHA salt is collected by filtration and

washed with diethyl ether. The salt is then stirred with 1M hydrochloric acid (HCl) and ethyl

acetate (EtOAc) for one hour. The organic layer is separated, washed with water, dried over

sodium sulfate, and concentrated. The final product, Z-Pyr-OH, is purified by recrystallization

from ethyl acetate and petroleum ether.

General Protocol for Spectroscopic Analysis
NMR Spectroscopy: A sample of Z-Pyr-OH (typically 5-10 mg) is dissolved in a deuterated

solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. ¹H and ¹³C NMR spectra are then acquired

on a spectrometer, typically operating at 400 MHz or higher for proton spectra[4].

IR Spectroscopy: A small amount of the solid Z-Pyr-OH is mixed with potassium bromide

(KBr) and pressed into a pellet. Alternatively, the spectrum can be recorded using an

Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded over the

range of 4000-400 cm⁻¹[5].

Biological Context and Signaling Pathways
While Z-Pyr-OH is primarily a synthetic intermediate, its core structure, pyroglutamic acid, is a

naturally occurring amino acid derivative involved in a crucial metabolic pathway known as the

gamma-glutamyl cycle. This cycle is essential for the synthesis and degradation of glutathione,

a key antioxidant in the body.
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The gamma-glutamyl cycle plays a vital role in transporting amino acids across the cell

membrane and in cellular detoxification processes. An understanding of this pathway is critical

for researchers in drug development, particularly for therapies targeting oxidative stress and

related diseases.
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The Gamma-Glutamyl Cycle
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Caption: The Gamma-Glutamyl Cycle for Glutathione Synthesis.
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This pathway highlights how pyroglutamic acid is an intermediate in the recycling of glutamate

for the de novo synthesis of glutathione. Derivatives of pyroglutamic acid are also being

investigated for their potential as neuroprotective and cognitive-enhancing agents, suggesting

their interaction with various neurological pathways. Furthermore, analogues of L-pyroglutamic

acid have been synthesized and shown to possess antifungal, anti-inflammatory, and

neuritogenic activities in preclinical studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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